molecular formula C12H9ClN2O B1590790 2-Chloro-N-phenylisonicotinamide CAS No. 80194-83-8

2-Chloro-N-phenylisonicotinamide

Cat. No. B1590790
CAS RN: 80194-83-8
M. Wt: 232.66 g/mol
InChI Key: LTAXNWGTCKPZGT-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylisonicotinamide, also known as CPI, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 232.67 . The physical form of this compound is a white to off-white solid .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-phenylisonicotinamide is C12H9ClN2O . Its monoisotopic mass is 232.040344 Da .


Physical And Chemical Properties Analysis

2-Chloro-N-phenylisonicotinamide has a molecular weight of 232.67 . It is a white to off-white solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Biological Responses to Herbicides Research on related compounds, such as chlorotoluron, a phenylurea herbicide, has shown its impact on the metabolic adaptation of wheat plants to oxidative stress induced by herbicide exposure. This study indicates the broader implications of phenylurea compounds on plant biology and environmental ecology (Song et al., 2007).

Phase Transitions in Porous Materials Investigations into bis(N-phenylisonicotinamide)silver(I) nitrate have revealed single-crystal to single-crystal phase transitions, highlighting the cooperativity properties in porous molecular materials. Such research underscores the potential of N-phenylisonicotinamide derivatives in the development of new materials with unique phase-changing properties (Mukherjee et al., 2007).

Allelochemical Stress and Photosynthesis Inhibition Studies on allelochemicals like N-phenyl-2-naphthylamine have shown their effects on the photosynthetic organism Chlorella vulgaris, highlighting the oxidative damage and inhibition of photosynthesis caused by these compounds. This research provides insights into the impact of similar chemicals on aquatic life and photosynthesis (Qian et al., 2009).

Antioxidant Enzyme Activities and Light Damage Protection Research has also delved into the systemic administration of phenyl-N-tert-butylnitrone, demonstrating its protective effects against light damage in the retina by enhancing antioxidant enzyme activities. This suggests potential therapeutic applications for similar compounds in protecting against neurodegenerative disorders (Ranchon et al., 2001).

Spirocyclic Piperidines Synthesis The electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides has been explored for creating spirocyclic piperidines, which are related to biologically active molecules. This highlights the synthetic utility of 2-Chloro-N-phenylisonicotinamide derivatives in medicinal chemistry (Arnott et al., 2008).

Safety And Hazards

The safety information for 2-Chloro-N-phenylisonicotinamide includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351) .

Relevant Papers One relevant paper found was titled "Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes" . This paper discusses an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .

properties

IUPAC Name

2-chloro-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXNWGTCKPZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567864
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-phenylisonicotinamide

CAS RN

80194-83-8
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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